REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[N:8]=[CH:7][C:6]3[N:12]([CH3:22])[C:13](=[O:21])[N:14]([CH:15]4[CH2:20][CH2:19][O:18][CH2:17][CH2:16]4)[C:5]=3[C:4]=2[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH3:29][N:30]([CH3:50])[CH2:31][CH2:32][CH2:33][O:34][C:35]1[CH:40]=[CH:39][C:38](B2OC(C)(C)C(C)(C)O2)=[CH:37][N:36]=1.C>CCO>[CH3:50][N:30]([CH3:29])[CH2:31][CH2:32][CH2:33][O:34][C:35]1[N:36]=[CH:37][C:38]([C:2]2[CH:11]=[CH:10][C:9]3[N:8]=[CH:7][C:6]4[N:12]([CH3:22])[C:13](=[O:21])[N:14]([CH:15]5[CH2:20][CH2:19][O:18][CH2:17][CH2:16]5)[C:5]=4[C:4]=3[CH:3]=2)=[CH:39][CH:40]=1 |f:1.2.3|
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Name
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8-bromo-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one
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Quantity
|
1700.1 g
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Type
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reactant
|
Smiles
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BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C3CCOCC3)=O)C
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Name
|
|
Quantity
|
20.4 L
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Type
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solvent
|
Smiles
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CCO
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Name
|
|
Quantity
|
1948.7 g
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Type
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reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
1731.4 g
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Type
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reactant
|
Smiles
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CN(CCCOC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C
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Name
|
crude material
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Quantity
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2084 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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35 g
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Type
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reactant
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Smiles
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C
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Control Type
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UNSPECIFIED
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Setpoint
|
78.5 (± 1.5) °C
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Type
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CUSTOM
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Details
|
stirred for 30 mins
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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EtOH (6.8 L) and purified water (5.1 L)
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Type
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ADDITION
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Details
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were added to the mixture
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Type
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ADDITION
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Details
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followed by the addition chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (37.3 g)
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Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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TEMPERATURE
|
Details
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then cooled to 20° C.
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Type
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DISTILLATION
|
Details
|
to being distilled under reduced pressure to a volume of 12.6 L
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Type
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TEMPERATURE
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Details
|
The batch was then cooled to 15-25° C.
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Type
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CUSTOM
|
Details
|
purified water (19.9 L)
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Type
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ADDITION
|
Details
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added
|
Type
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STIRRING
|
Details
|
The batch was stirred for 1 h 5 mins
|
Duration
|
5 min
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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WASH
|
Details
|
the filter cake washed with purified water (3×3.7 L)
|
Type
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CUSTOM
|
Details
|
then dried under vacuum at 40° C.
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Type
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CUSTOM
|
Details
|
to afford crude desired material (1978 g, 91.3%)
|
Type
|
CUSTOM
|
Details
|
The purification of the crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (2066.9 g)
|
Type
|
ADDITION
|
Details
|
Crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (350.1 g) was charged to a 10 L flask with EtOH (7.7 L)
|
Type
|
TEMPERATURE
|
Details
|
heated until a solution
|
Type
|
CUSTOM
|
Details
|
was formed (68-73° C.)
|
Type
|
STIRRING
|
Details
|
the solution stirred at 70-75° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered
|
Type
|
WASH
|
Details
|
The celite pad was washed with hot EtOH (2 L)
|
Type
|
CUSTOM
|
Details
|
to remove any residual product
|
Type
|
ADDITION
|
Details
|
on the celite and the initial filtrate charged to the vessel
|
Type
|
WAIT
|
Details
|
After completion of the 6 hot titrations carried out over 2 days
|
Duration
|
2 d
|
Type
|
DISTILLATION
|
Details
|
the filtrate in the vessel was distilled under reduced pressure until the remaining filtrate (
|
Type
|
ADDITION
|
Details
|
could be added
|
Type
|
TEMPERATURE
|
Details
|
The batch was then heated until a solution
|
Type
|
CUSTOM
|
Details
|
was formed (69° C.)
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
CUSTOM
|
Details
|
was equal to 5 volumes of the input material (maximum distillation batch temperature=55° C.)
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
TEMPERATURE
|
Details
|
the batch cooled to 5-15° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with EtOH (2.3 L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCOC1=CC=C(C=N1)C1=CC=2C3=C(C=NC2C=C1)N(C(N3C3CCOCC3)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1926 g | |
YIELD: PERCENTYIELD | 93.2% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |